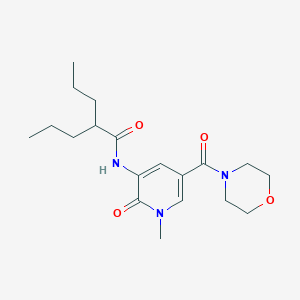
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide is a useful research compound. Its molecular formula is C19H29N3O4 and its molecular weight is 363.458. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Research has demonstrated efficient synthetic routes and structural analyses for compounds related to N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide, highlighting their significance in the development of pharmaceuticals and materials.
Efficient Synthesis : Kumar et al. (2007) discussed an efficient synthesis method for related compounds, showcasing the synthesis of potent antimicrobials through a nine-step process with a 36% overall yield. This synthesis includes bromination and dehydration steps crucial for the compound's formation (Kumar, Sadashiva, & Rangappa, 2007).
Structural Examination : The molecular and crystal structure of derivatives was explored by Mironova et al. (2012), revealing insights into the conformational stability and intermolecular interactions that underpin the compound's utility in further applications (Mironova et al., 2012).
Biomedical Applications
The compound and its derivatives have shown potential in biomedical applications, particularly in drug development, due to their structural versatility and biological relevance.
Anticonvulsant Activity : Kamiński et al. (2015) synthesized a library of compounds combining features of known antiepileptic drugs. Some of these compounds displayed broad spectra of anticonvulsant activity in preclinical models, demonstrating their potential as new therapeutic agents (Kamiński et al., 2015).
Antimicrobial Activities : Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, some of which showed good or moderate activities against tested microorganisms. This research underscores the compound's utility in developing antimicrobial agents (Bektaş et al., 2007).
Material Science Applications
In addition to biomedical applications, the compound's derivatives have been investigated for their potential in material science, particularly in the synthesis of novel materials with specific properties.
- Morpholine Motif in Material Science : Palchykov and Chebanov (2019) reviewed recent advances in the synthesis of morpholines, highlighting the motif's importance in natural products and biologically relevant compounds. The review emphasizes transition metal catalysis and stereoselective syntheses, underscoring the versatility of morpholine derivatives in material science applications (Palchykov & Chebanov, 2019).
特性
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-4-6-14(7-5-2)17(23)20-16-12-15(13-21(3)19(16)25)18(24)22-8-10-26-11-9-22/h12-14H,4-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYLFZADJWXCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


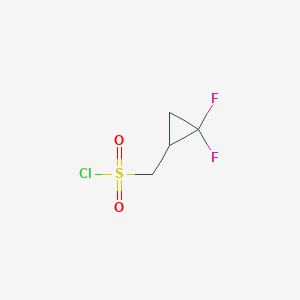
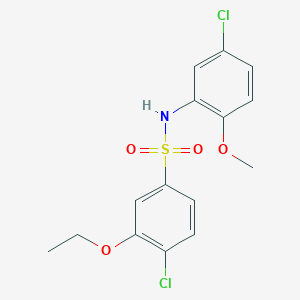
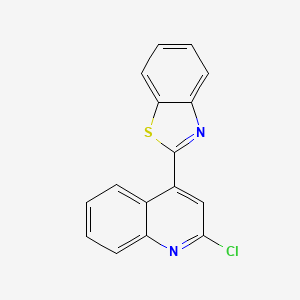
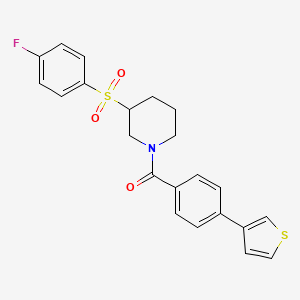

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2583998.png)
![2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2584001.png)
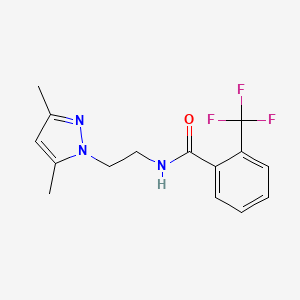
![Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2584005.png)
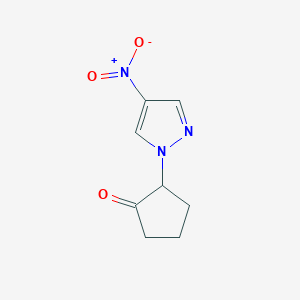

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2584009.png)
![Tert-butyl (3aS,6aS)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2584011.png)